Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate
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Overview
Description
Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a benzene ring, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 3-chlorobenzo[b]thiophene-2-carboxylic acid: This can be achieved by chlorination of benzo[b]thiophene followed by carboxylation.
Conversion to 3-chlorobenzo[b]thiophene-2-carbonyl chloride: This involves treating the carboxylic acid with thionyl chloride.
Reaction with piperazine: The carbonyl chloride is then reacted with piperazine to form the piperazinyl derivative.
Esterification: Finally, the piperazinyl derivative is esterified with methyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- Methyl benzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate is unique due to its combination of a benzothiophene ring with a piperazine moiety and an ester functional group. This unique structure imparts specific chemical and biological properties that are not found in simpler benzothiophene derivatives.
Properties
IUPAC Name |
methyl 2-[1-(3-chloro-1-benzothiophene-2-carbonyl)-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-23-12(20)8-10-15(21)18-6-7-19(10)16(22)14-13(17)9-4-2-3-5-11(9)24-14/h2-5,10H,6-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYGFENINIRPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666718 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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